molecular formula C13H22O4 B13691074 tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate

tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate

Cat. No.: B13691074
M. Wt: 242.31 g/mol
InChI Key: VGFPYQFADPUQRL-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate (CAS: 1447944-15-1) is a bicyclic organic compound featuring a cyclopropane ring fused to a tetrahydropyran moiety. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules where cyclopropane rings improve metabolic stability and binding affinity .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H22O4/c1-11(2,3)17-10(14)12(4-5-12)13(15)6-8-16-9-7-13/h15H,4-9H2,1-3H3

InChI Key

VGFPYQFADPUQRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2(CCOCC2)O

Origin of Product

United States

Preparation Methods

The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the cyclopropanecarboxylate ester family, which includes derivatives with diverse substituents influencing their reactivity and applications. Below is a detailed comparison with structurally related compounds:

Compound Name CAS Number Key Substituents Applications Key Differences
tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate 1447944-15-1 4-Hydroxytetrahydro-2H-pyran-4-yl, tert-butyl ester Pharmaceutical intermediates Hydroxyl group enhances solubility; tetrahydropyran improves stereochemical control
Cyano(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate N/A Dichloro, ethoxyphenyl, cyano-phenoxy groups Pesticide (Cycloprothrin) Halogenation increases lipophilicity; optimized for insecticidal activity
Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate 124508-74-3 Tetrahydro-2H-pyran-2-yl ether, methyl ester Chiral building block Lacks cyclopropane ring; used in asymmetric synthesis
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate N/A Pyrrolo[2,3-d]pyrimidinyl, chloro, formyl groups Anticancer drug intermediate Heteroaromatic core directs DNA-binding activity

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Cycloprothrin Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate
Molecular Weight (g/mol) 284.34 487.29 188.23
LogP (Predicted) 1.8 5.2 0.9
Solubility (mg/mL, Water) 12.5 0.03 45.0

Biological Activity

tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its efficacy against various pathogens, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C17H32N2O4
  • CAS Number : 1240390-36-6

The structural features include a tert-butyl group, a cyclopropane ring, and a hydroxytetrahydropyran moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds related to the tetrahydropyran structure exhibit significant antimicrobial properties. A study evaluating a series of pyranones found that certain derivatives displayed notable activity against Mycobacterium tuberculosis and Plasmodium falciparum, with IC50 values indicating effective inhibition at low concentrations (IC50 < 10 μM) . This suggests that This compound may possess similar antimicrobial potential.

Cytotoxicity

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In various studies, compounds with similar structures have been evaluated for their cytotoxic effects on human cell lines. For instance, certain pyran derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds. The presence of specific functional groups in This compound may influence its biological activity. The hydroxytetrahydropyran moiety is hypothesized to enhance solubility and bioavailability, contributing to improved pharmacological profiles.

Case Studies

  • Antimalarial Activity : A derivative of tetrahydropyran was tested against Plasmodium falciparum, showing promising results with an IC50 value of 1.5 μM . This underscores the potential for further development of This compound as an antimalarial agent.
  • Anti-Tuberculosis Activity : Another study highlighted the moderate activity of related compounds against Mycobacterium tuberculosis, with MIC values around 2.7 μM . This suggests that the compound could be explored for potential anti-tuberculosis applications.

Data Table: Summary of Biological Activities

Activity TypePathogen/Cell LineIC50/MIC (μM)Reference
AntimicrobialPlasmodium falciparum<10
AntituberculosisMycobacterium tuberculosis2.7
CytotoxicityHuman Cell LinesVaries

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